(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
- Antioxidant Determination: A study investigated a derivative of the compound, focusing on its antioxidant properties. It was found that the coumarin derivative exhibited significant antioxidant activities, with high scavenging activity against stable DPPH radical (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Medical Imaging Applications
- PET Imaging Ligand for Nicotinic Receptors: Another study synthesized a fluoro derivative of a related compound for use in positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors. This compound showed promise as a radiotracer in the brain (Doll et al., 1999).
Pharmaceutical Research
- Antimicrobial and Antitubercular Activities: Novel trihydroxy benzamido azetidin-2-one derivatives, related to the compound , were synthesized and screened for antimicrobial and antitubercular activities. Some derivatives exhibited significant activity against these pathogens (Ilango & Arunkumar, 2011).
- HIV-1 Reverse Transcriptase Inhibitors: Derivatives of pyridinones, closely related to the compound, have been found to inhibit HIV-1 reverse transcriptase activity and prevent the spread of HIV-1 infection in cell culture (Goldman et al., 1991).
Herbicidal Applications
- Synthesis of Herbicidal Compounds: A study focused on the synthesis of ZJ0273, a herbicidal ingredient, which shares structural similarities with the compound. This research contributes to the understanding of herbicide development and action (Yang, Ye, & Lu, 2008).
Electrochemical Studies
- Electrochemical Polymerization: A study on the electrochemical polymerization of pyrrole containing TEMPO side chain showed high electrocatalytic activity for benzyl alcohol oxidation. This research can provide insights into electrochemical processes involving similar compounds (Lu et al., 2014).
Synthesis and Characterization
- Preparation and Characterization of Derivatives: Several studies have been conducted on the synthesis and characterization of derivatives of the compound, which are significant in understanding its chemical behavior and potential applications in various fields. These studies include the synthesis of coumarin substituted heterocyclic compounds, azetidine derivatives, and pyridinone derivatives (Abd-Almonuim et al., 2020); (Doll et al., 1999); (Goldman et al., 1991).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-18(6-4-13-3-5-16-17(8-13)23-12-22-16)20-10-15(11-20)24-14-2-1-7-19-9-14/h1-9,15H,10-12H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWJCBCZZIMNHD-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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